BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Chloro-3-methyl-5-
nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-3-methyl-5-nitropyridine

Cat. No.: B1582605

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Chloro-3-methyl-5-nitropyridine. Due to the limited availability of direct
experimental data in public databases, this guide presents a combination of predicted
spectroscopic values and experimental data for structurally related compounds to offer a
valuable reference for researchers. Detailed experimental protocols for acquiring such data are
also provided, alongside a logical workflow for spectroscopic analysis.

Spectroscopic Data

The quantitative spectroscopic data for 2-Chloro-3-methyl-5-nitropyridine is summarized in
the tables below. It is important to note that while *H and 13C NMR data are referenced in
chemical databases, specific, verifiable peak assignments are not readily available. Therefore,
the presented NMR data is predicted based on established substituent effects on the pyridine
ring. For comparative purposes, experimental data for the closely related compound, 2-Chloro-
5-nitropyridine, is also provided.

Table 1: Predicted *"H NMR Spectroscopic Data for 2-
Chloro-3-methyl-5-nitropyridine
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Predicted Chemical o Coupling Constant
Proton _ Multiplicity
Shift (8, ppm) (J, H2)
H-4 ~8.9 d ~2.5
H-6 ~8.4 d ~2.5
-CHs ~2.6 S

Predicted data is based on the analysis of substituent effects on the pyridine ring. The nitro
group at position 5 is strongly electron-withdrawing, causing significant downfield shifts for the
adjacent protons. The methyl group at position 3 will have a smaller electronic effect.

Table 2: Predicted **C NMR Spectroscopic Data for 2-
Chloro-3-methyl-5-nitropyridine

Carbon Predicted Chemical Shift (8, ppm)
C-2 ~152

C-3 ~135

C-14 ~140

C-5 ~145

C-6 ~132

-CHs ~18

Predicted data is based on the analysis of substituent effects on the pyridine ring.

Table 3: Predicted FT-IR Spectroscopic Data for 2-
Chloro-3-methyl-5-nitropyridine
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Predicted Wavenumber

Vibrational Mode Intensity
(cm~)
C-H stretch (aromatic) 3100-3000 Medium
C-H stretch (methyl) 2980-2850 Medium
C=N, C=C stretch (aromatic ]
] 1600-1450 Strong, multiple bands
ring)
NO2z asymmetric stretch 1550-1510 Strong
NO2 symmetric stretch 1360-1320 Strong
C-Cl stretch 800-600 Strong

Predicted data is based on characteristic infrared absorption frequencies for the functional
groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-
3-methyl-5-nitropyridine
m/z

Interpretation
172/174 [M]*, [M+2]* (due to 3>CI/3”Cl isotopes)
142/144 [M-NOJ*
126/128 [M-NO2]*
111 [M-NO2-CHs]*
75 [CaHzNCI*

Predicted fragmentation pattern under electron ionization (El) conditions.

Comparative Spectroscopic Data of 2-Chloro-5-
nitropyridine

To provide a reference, the experimental spectroscopic data for the structurally similar
compound 2-Chloro-5-nitropyridine is presented below.
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Table 5: Experimental Spectroscopic Data for 2-Chloro-

B-nitropyridine

Spectroscopy Type Data

5 9.12 (d, J=2.8 Hz, 1H), 8.50 (dd, J=8.8, 2.8

1H NMR (CDCls)
Hz, 1H), 7.60 (d, J=8.8 Hz, 1H)

13C NMR (CDCIls) 0 151.3, 145.2, 140.8, 124.3, 123.9
FT-IR (KBr, cm~1) 3100, 1600, 1575, 1520, 1345, 1100, 840, 740
Mass Spectrum (El, m/z) 158/160 ([M]+), 128/130, 112, 99, 76, 50

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. 'H NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-Chloro-3-methyl-5-nitropyridine is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (&
0.00 ppm).

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
o Data Acquisition:

o The spectrometer is tuned and the magnetic field is shimmed to achieve optimal
homogeneity.

o A standard one-pulse *H NMR experiment is performed.

o Key acquisition parameters include a spectral width of approximately 12-15 ppm, a pulse
width corresponding to a 30-45° flip angle, and a relaxation delay of 1-2 seconds.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1582605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise
ratio.

o Data Processing: The free induction decay (FID) is Fourier transformed, phase corrected,
and baseline corrected. The chemical shifts are referenced to the internal TMS standard.

b. 13C NMR Spectroscopy

o Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated
solvent) is typically required compared to *H NMR.

 Instrumentation: A high-resolution NMR spectrometer equipped with a broadband probe.
o Data Acquisition:
o A standard proton-decoupled 3C NMR experiment is performed.

o Key acquisition parameters include a spectral width of approximately 200-220 ppm, a
pulse width corresponding to a 30-45° flip angle, and a relaxation delay of 2-5 seconds.

o Alarger number of scans (typically several hundred to thousands) are acquired due to the
low natural abundance of the 13C isotope.

o Data Processing: The FID is Fourier transformed, phase corrected, and baseline corrected.
The chemical shifts are referenced to the solvent peak (e.g., CDClz at & 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Solid Sample):

o KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal (e.g., diamond or germanium) and firm contact is ensured using a

pressure clamp.
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e Instrumentation: A Fourier-transform infrared spectrometer.
o Data Acquisition:

o A background spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded.

o The sample is placed in the infrared beam path.

o The spectrum is typically recorded over the range of 4000-400 cm~! with a resolution of 4
cm~i.

o Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small
amount of the solid is placed in a capillary tube at the end of the probe.

 Instrumentation: A mass spectrometer capable of electron ionization (El).
« lonization: Electron ionization is performed at a standard energy of 70 eV.

e Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

» Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each
ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2-Chloro-3-methyl-5-nitropyridine.
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Caption: Logical workflow for spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-3-methyl-5-
nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582605#spectroscopic-data-of-2-chloro-3-methyl-5-
nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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